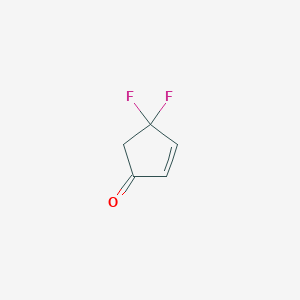
4,4-Difluorocyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluorocyclopent-2-en-1-one is a fluorinated organic compound characterized by a cyclopentene ring with two fluorine atoms attached at the 4th position and a ketone group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclopent-2-en-1-one typically involves the fluorination of cyclopent-2-en-1-one derivatives. One common method includes the use of difluorocarbene intermediates, which can be generated in situ from reagents such as difluoromethyl phenyl sulfone under basic conditions. The reaction proceeds via a [2+1] cycloaddition mechanism, resulting in the formation of the difluorinated product .
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Difluorocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated cyclopentane derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4,4-difluorocyclopent-2-en-1-ol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include difluorinated alcohols, amines, and other substituted cyclopentene derivatives.
Applications De Recherche Scientifique
4,4-Difluorocyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance the stability and activity of pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 4,4-Difluorocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions with active sites .
Comparaison Avec Des Composés Similaires
4,4-Difluorocyclopent-2-en-1-ol: A reduced form of 4,4-Difluorocyclopent-2-en-1-one with an alcohol group instead of a ketone.
4,4-Difluorocyclopentane: A fully saturated analog without the double bond.
4,4-Difluorocyclopent-2-en-1-amine: A substituted analog with an amino group.
Uniqueness: this compound is unique due to its combination of a cyclopentene ring, fluorine atoms, and a ketone group. This structure imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C5H4F2O |
|---|---|
Poids moléculaire |
118.08 g/mol |
Nom IUPAC |
4,4-difluorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4F2O/c6-5(7)2-1-4(8)3-5/h1-2H,3H2 |
Clé InChI |
HCAAKIHMISGUPM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C=CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


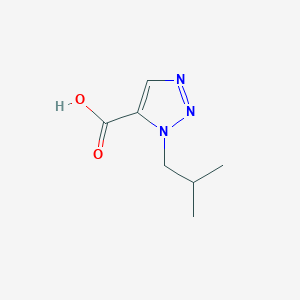

![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
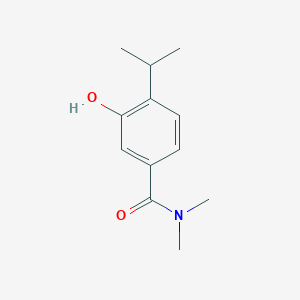
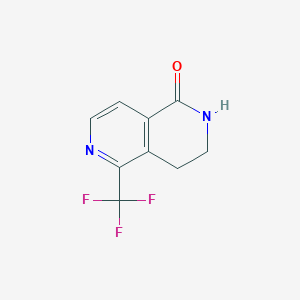

![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

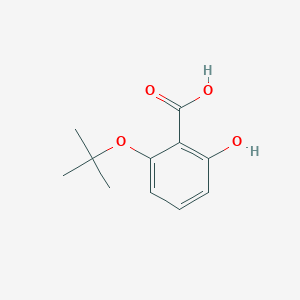


![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
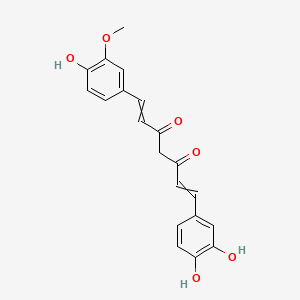
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)
